molecular formula C9H15Br2NO2 B14094420 tert-butyl N-(4,4-dibromobut-3-en-2-yl)carbamate

tert-butyl N-(4,4-dibromobut-3-en-2-yl)carbamate

Cat. No.: B14094420
M. Wt: 329.03 g/mol
InChI Key: MSKJXHWGOZROHF-UHFFFAOYSA-N
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Description

®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a tert-butyl group, a dibromobutene moiety, and a carbamate functional group.

Preparation Methods

The synthesis of ®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the dibromobutene moiety: This can be achieved through the bromination of butene using bromine or other brominating agents under controlled conditions.

    Introduction of the carbamate group: This step involves the reaction of the dibromobutene intermediate with tert-butyl carbamate in the presence of a suitable catalyst or under specific reaction conditions to form the final product.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound.

Chemical Reactions Analysis

®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution reactions: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction reactions: The compound can be reduced to form different products, depending on the reducing agents and conditions used.

    Oxidation reactions: Oxidation of the compound can lead to the formation of different oxidized products.

Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Medicine: It could be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound may be used in the development of new materials or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context in which the compound is used. For example, in a biological context, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate: The non-chiral version of the compound.

    tert-Butyl (4,4-dichlorobut-3-en-2-yl)carbamate: A similar compound with chlorine atoms instead of bromine.

    tert-Butyl (4,4-difluorobut-3-en-2-yl)carbamate: A similar compound with fluorine atoms instead of bromine.

The uniqueness of ®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate lies in its specific stereochemistry and the presence of bromine atoms, which can influence its reactivity and applications.

Properties

Molecular Formula

C9H15Br2NO2

Molecular Weight

329.03 g/mol

IUPAC Name

tert-butyl N-(4,4-dibromobut-3-en-2-yl)carbamate

InChI

InChI=1S/C9H15Br2NO2/c1-6(5-7(10)11)12-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,12,13)

InChI Key

MSKJXHWGOZROHF-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(Br)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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